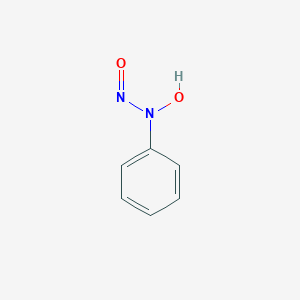

1-Hydroxy-2-oxo-1-phenylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-2-oxo-1-phenylhydrazine is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Hydroxy-2-oxo-1-phenylhydrazine serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating several ailments due to their anti-inflammatory, antibacterial, and anticancer properties.

Case Studies and Findings

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory effects comparable to established drugs like diclofenac sodium. In a study involving the synthesis of steroidal pyrazoles from diosgenin and phenylhydrazine, compounds demonstrated significant inhibition of histamine-induced edema in mice .

- Anticancer Potential : The compound has been explored for its efficacy against various cancer cell lines. For instance, hydrazone derivatives have been synthesized and evaluated for their cytotoxicity against breast cancer cells, showing promising results .

Analytical Applications

The analytical utility of this compound is notable in the detection and quantification of metal ions and organic compounds.

Analytical Techniques

- Spectrophotometric Analysis : Hydrazone derivatives are frequently employed as reagents for the spectrophotometric determination of metal ions in environmental samples. They form stable complexes with metal ions, which can be quantitatively analyzed .

- Chromatographic Methods : The compound is used in chromatography for separating organic molecules, including pharmaceuticals and environmental pollutants. Its derivatives have been utilized as stationary phases or derivatizing agents to enhance detection sensitivity .

Synthesis of Other Compounds

This compound is a versatile building block for synthesizing other heterocyclic compounds.

Synthesis Pathways

The compound can undergo various reactions to form more complex structures:

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Condensation | Hydrazone derivatives | 60–80 |

| Cyclization | Pyrazole derivatives | 30–70 |

| Alkylation | Alkyl-substituted hydrazones | 50–90 |

These reactions highlight the compound's role as a versatile intermediate in organic synthesis.

Industrial Applications

In addition to its laboratory applications, this compound is also utilized in industrial settings.

Industrial Uses

- Corrosion Inhibitors : Hydrazone derivatives have been developed as corrosion inhibitors for metals, protecting them from oxidative damage in acidic environments .

- Dyes and Pigments : The compound's derivatives are used in dyeing processes due to their ability to form colored complexes with metal ions, enhancing colorfastness in textiles .

Propiedades

Número CAS |

148-97-0 |

|---|---|

Fórmula molecular |

C6H6N2O2 |

Peso molecular |

138.12 g/mol |

Nombre IUPAC |

(Z)-hydroxyimino-oxido-phenylazanium |

InChI |

InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7- |

Clave InChI |

DAHPIMYBWVSMKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NO)[O-] |

SMILES isomérico |

C1=CC=C(C=C1)N(N=O)O |

SMILES canónico |

C1=CC=C(C=C1)N(N=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.